2-Amino-3-cyclohexylpropanamide

Description

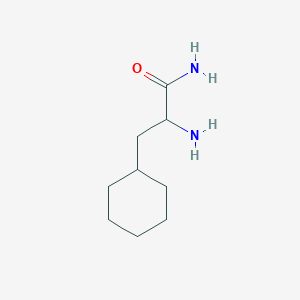

2-Amino-3-cyclohexylpropanamide is a synthetic organic compound characterized by a cyclohexyl substituent attached to the β-carbon of a propanamide backbone. Its hydrochloride salt, (S)-2-Amino-3-cyclohexylpropanamide hydrochloride (CAS 119936-17-3), has a molecular formula of C₉H₁₉ClN₂O and molecular weight of 206.71 g/mol . This compound is primarily utilized in research settings, with storage recommendations at 2–8°C .

Properties

IUPAC Name |

2-amino-3-cyclohexylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627426 | |

| Record name | 3-Cyclohexylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956125-08-9 | |

| Record name | 3-Cyclohexylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Another method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-cyclohexylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Differences

The compound’s closest analogs differ in substituents on the cycloalkyl group, amino group modifications, or aromatic substitutions. Below is a comparative analysis:

*Similarity scores (0–1 scale) reflect structural overlap with the target compound .

Key Observations:

- Cycloalkyl vs. Aromatic Substitutions: Compounds like A949293 and A657608 retain the cyclohexyl group but introduce phenyl or ethylamino modifications, which may enhance lipophilicity or alter receptor binding .

- Stereochemical Differences : The (S)-enantiomer of the target compound (CAS 119936-17-3) highlights the importance of chirality in pharmacological activity, a feature absent in racemic analogs like CAS 100316-78-7 .

Physicochemical Properties

- Molecular Weight : The target compound’s hydrochloride salt (206.71 g/mol) is lighter than analogs like A949293 (C₁₄H₂₁ClN₂O, ~278.8 g/mol), likely due to the absence of a phenyl group .

- Solubility: Cyclohexyl derivatives generally exhibit lower aqueous solubility compared to cyclopentyl analogs (e.g., CAS 1423369-09-8 in ), as seen in compounds like 2-Amino-3-cyclopentylpropanoic acid hydrochloride .

- Stability : The target compound’s recommended storage at 2–8°C contrasts with undefined conditions for analogs, suggesting higher sensitivity to degradation .

Research and Application Insights

- Drug Discovery : The cyclohexyl group in the target compound may enhance blood-brain barrier penetration compared to cyclopentyl or phenyl analogs, making it valuable for central nervous system (CNS) drug development .

- Fluorescent Probes: Analogs with aromatic substitutions (e.g., phenyl groups in A949293) are often used in fluorescent labeling, a role less likely for the non-aromatic target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.